molecular formula C23H20N2O4S B11515135 2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid

2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid

Cat. No.: B11515135
M. Wt: 420.5 g/mol
InChI Key: GQSYSRJPOSZQLT-UHFFFAOYSA-N
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Description

2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylthiol with acetyl chloride to form benzylthioacetyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form 3-{[(benzylthio)acetyl]amino}benzoic acid. Finally, this compound is further reacted with 2-aminobenzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and automated processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of brominated benzyl derivatives.

Scientific Research Applications

2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzylthio)acetyl]amino}benzoic acid
  • 2-Amino benzoic acid derivatives
  • Benzothiazole derivatives

Uniqueness

2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties or different reaction pathways, making it valuable for specialized applications.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[[3-[(2-benzylsulfanylacetyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C23H20N2O4S/c26-21(15-30-14-16-7-2-1-3-8-16)24-18-10-6-9-17(13-18)22(27)25-20-12-5-4-11-19(20)23(28)29/h1-13H,14-15H2,(H,24,26)(H,25,27)(H,28,29)

InChI Key

GQSYSRJPOSZQLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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